2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride

Serotonin transporter (SERT) Monoamine reuptake inhibition Neuropharmacology

2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride (CAS 1363405-94-0) is a halogenated benzofuran derivative featuring an iodine atom at the 6-position and a 2-methylpropan-1-amine side chain at the 3-position, stabilized as the hydrochloride salt (MF: C₁₂H₁₅ClINO, MW: 351.61 g/mol). It belongs to the substituted benzofuran class, which includes widely studied monoamine-modulating agents such as 5-APB, 6-APB, 5-MAPB, and 6-MAPB.

Molecular Formula C12H15ClINO
Molecular Weight 351.61 g/mol
Cat. No. B15058675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride
Molecular FormulaC12H15ClINO
Molecular Weight351.61 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=COC2=C1C=CC(=C2)I.Cl
InChIInChI=1S/C12H14INO.ClH/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11;/h3-6H,7,14H2,1-2H3;1H
InChIKeyBXOZNWBKEMRTKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride – Structural Identity and Procurement Context


2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride (CAS 1363405-94-0) is a halogenated benzofuran derivative featuring an iodine atom at the 6-position and a 2-methylpropan-1-amine side chain at the 3-position, stabilized as the hydrochloride salt (MF: C₁₂H₁₅ClINO, MW: 351.61 g/mol) . It belongs to the substituted benzofuran class, which includes widely studied monoamine-modulating agents such as 5-APB, 6-APB, 5-MAPB, and 6-MAPB [1]. Its structural hallmarks—the iodine substituent enabling radioisotopic labeling and the gem-dimethyl-containing amine side chain—distinguish it from non-halogenated and positionally-isomeric analogs, making it a compound of interest for both neuropharmacological probe development and radiotracer precursor applications.

Why 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine Cannot Be Substituted by Common Benzofuran Analogs


Benzofuran derivatives such as 5-APB, 6-APB, and their N-methyl counterparts exhibit overlapping but quantitatively distinct profiles at monoamine transporters, with SERT Ki values spanning nearly 4-fold (811–2698 nM) [1][2]. The introduction of a 6-iodo substituent not only modulates transporter affinity but also imparts radiolabeling capability unavailable to non-halogenated analogs—a critical distinction for imaging applications [3]. Furthermore, the 2-methylpropan-1-amine side chain at the 3-position creates a steric and metabolic profile that differs from the aminopropyl side chains of the APB series, rendering direct pharmacological or physicochemical substitution unreliable without quantitative verification.

Quantitative Differentiation Evidence for 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride


SERT Inhibition Potency: Intermediate Affinity Distinct from Both 5-APB and 6-APB

The target compound inhibits [³H]serotonin uptake at SERT in rat striatal synaptosomes with a Ki of 2.41 × 10³ nM (i.e., ~2.4 µM) [1]. This places its SERT affinity between the more potent 5-APB (Ki = 811 nM) and the less potent 6-APB (Ki = 2698 nM) measured in comparable rat synaptosomal preparations [2][3]. The ~3.0-fold lower affinity vs. 5-APB and the ~1.1-fold higher affinity vs. 6-APB define a distinct SERT interaction profile that cannot be assumed from any single APB analog.

Serotonin transporter (SERT) Monoamine reuptake inhibition Neuropharmacology

Iodine-Enabled Radioisotopic Labeling: Functional Capability Absent in Non-Halogenated Analogs

The 6-iodo substituent on the target compound enables radioiodination (¹²³I, ¹²⁵I, or ¹²⁴I) via iododestannylation or isotope exchange, a capability structurally impossible for non-halogenated benzofuran analogs such as 5-APB, 6-APB, 5-MAPB, and 6-MAPB. Class-level evidence demonstrates that 5- and 6-iodobenzofuran derivatives exhibit subnanomolar Ki values for binding to Aβ₄₀ aggregates in competition with [¹²⁵I]TZDM, with radiochemical purities exceeding 95% after radioiodination [1][2]. Non-iodinated APB analogs lack this entire functional dimension, as they possess no halogen site for radioisotopic substitution.

Radioiodination SPECT/PET imaging Amyloid plaque targeting

2-Methylpropan-1-amine Side Chain: Steric and Metabolic Differentiation from Aminopropyl-Series Analogs

The target compound bears a 2-methylpropan-1-amine moiety (a gem-dimethyl-substituted ethylamine) at the benzofuran 3-position, whereas the APB and MAPB series carry aminopropyl or N-methylaminopropyl side chains at the 5- or 6-position [1]. The gem-dimethyl group introduces increased steric bulk near the amine, which can alter: (i) the compound's susceptibility to monoamine oxidase (MAO) and cytochrome P450-mediated N-dealkylation compared to the linear aminopropyl chain; and (ii) the conformational landscape of the amine pharmacophore, potentially shifting selectivity across transporter subtypes [2]. Quantitative comparative metabolic stability data for this specific compound versus APB analogs have not been reported, and this differentiation is offered as a structural alert for experimental verification.

Structure-activity relationship Metabolic stability Side-chain steric effects

Hydrochloride Salt Form: Aqueous Solubility and Solid-State Stability

The target compound is supplied as the hydrochloride salt (CAS 1363405-94-0), which typically provides enhanced aqueous solubility and improved solid-state stability compared to the free base form . While many benzofuran analogs are also available as hydrochloride salts (e.g., 6-APB hydrochloride, 5-MAPB hydrochloride), procurement specifications should confirm the salt form, as free base preparations exhibit different solubility, hygroscopicity, and handling characteristics. The hydrochloride salt of the target compound has a molecular weight of 351.61 g/mol, with the chlorine counterion contributing approximately 28% to the total mass—a factor that must be accounted for in dosing calculations when comparing with free base analogs .

Salt selection Aqueous solubility Solid-state stability

Optimal Application Scenarios for 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride


Radiotracer Precursor for SPECT/PET Imaging Probe Development

The 6-iodo substituent on the target compound enables radioiodination (¹²³I for SPECT, ¹²⁴I for PET) via established iododestannylation or isotope exchange protocols. Class-level evidence confirms that 6-iodobenzofuran derivatives can be radioiodinated with >95% radiochemical purity and bind Aβ aggregates with subnanomolar affinity [1][2]. This compound serves as a cold reference standard and precursor for developing ¹²³I/¹²⁴I-labeled imaging agents targeting amyloid plaques or other CNS proteinopathies—an application entirely inaccessible to non-halogenated benzofuran analogs such as 5-APB or 6-APB.

SERT Probe with Intermediate Affinity for Selectivity Profiling

With a SERT Ki of ~2.4 µM in rat striatal synaptosomes, the target compound occupies a distinct affinity niche between the higher-potency 5-APB (Ki = 811 nM) and the lower-potency 6-APB (Ki = 2698 nM) [1][2][3]. This intermediate affinity makes it a useful tool for constructing SERT SAR datasets where incremental affinity changes across structurally related benzofurans are being mapped, particularly for computational modeling or selectivity profiling against DAT and NET.

Metabolic Stability Assessment of Gem-Dimethyl Amine Side Chains

The 2-methylpropan-1-amine side chain with its gem-dimethyl motif is structurally distinct from the aminopropyl side chains of the APB series [1]. This compound can serve as a test article in comparative metabolic stability studies using hepatocyte or microsomal assays to evaluate whether the gem-dimethyl substitution reduces N-dealkylation rates relative to 5-APB or 6-APB. Positive findings would support the gem-dimethyl benzofuran scaffold as a metabolically more robust chemotype for CNS probe development.

Hydrochloride Salt Reference for Formulation and Solubility Studies

As a hydrochloride salt of defined stoichiometry (MW 351.61 g/mol, one HCl equivalent), the target compound provides a well-characterized solid form for solubility profiling, vehicle optimization, and in vitro assay preparation [1]. Its aqueous solubility advantage over free base benzofuranamines reduces reliance on DMSO or other organic co-solvents, minimizing solvent-related artifacts in cell-based or enzymatic assays.

Quote Request

Request a Quote for 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.